N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Historical Development of Sulfonamide Chemistry
The sulfonamide functional group (R−S(=O)~2~−NR'R") represents one of the most impactful discoveries in medicinal chemistry. First synthesized in 1908, sulfanilamide’s antibacterial properties were serendipitously identified through Gerhard Domagk’s 1932 work on Prontosil, a sulfonamide-containing azo dye. Prontosil’s metabolic conversion to sulfanilamide in vivo revealed the critical role of the sulfonamide core in inhibiting bacterial folate synthesis, marking the dawn of the antibiotic era. Early structural modifications focused on enhancing solubility and bioavailability, leading to derivatives like sulfapyridine and sulfathiazole. The rigidity of the sulfonamide group, conferred by its planar sulfonyl moiety, facilitated crystalline derivatives for analytical characterization, while its tunable electronic properties enabled broad therapeutic applications.
Significance of Trifluoromethyl-Containing Sulfonamides in Drug Discovery
The introduction of trifluoromethyl (-CF~3~) groups into sulfonamides has revolutionized their pharmacokinetic and pharmacodynamic profiles. The -CF~3~ group’s strong electron-withdrawing nature enhances metabolic stability by resisting oxidative degradation, while its lipophilicity improves membrane permeability. For example, 2-(hydrazinocarbonyl)-3-(perfluorophenyl)-1H-indole-5-sulfonamides exhibit nanomolar inhibition of carbonic anhydrases, underscoring the trifluoromethyl group’s role in optimizing target binding. Similarly, N-trifluoromethylthiolated sulfonimidamides demonstrate potent antimycobacterial activity (MIC: 4–8 μg/mL against Mycobacterium tuberculosis), attributed to the -SCF~3~ group’s combined electronic and steric effects.
Table 1: Bioactive Trifluoromethyl Sulfonamides
Recent Advances in Halo-Substituted Phenylsulfonamide Research
Halogenation, particularly with chlorine, has emerged as a strategic modification to enhance sulfonamide bioactivity. The electronegativity of chlorine augments hydrogen bonding and van der Waals interactions with target proteins, while its steric bulk improves selectivity. Recent studies on 3-phenyl-1H-indole-5-sulfonamides substituted with 2-chloro or 3-chloro phenyl groups show enhanced inhibition of bacterial carbonic anhydrases (IC~50~: <10 nM). Similarly, 4-chloro-N-(alkyl)benzenesulfonamides exhibit improved antitumor activity by modulating apoptotic pathways. The synergy between halogen and sulfonamide groups is further exemplified in antimycobacterial agents, where chloro-substituted derivatives disrupt cell wall synthesis through novel mechanisms.
Research Rationale for N-[2-(2-Chlorophenyl)-2-Methoxyethyl]-1-[4-(Trifluoromethyl)Phenyl]Methanesulfonamide Investigation
The target compound, this compound, integrates three pharmacophoric elements:
- Methanesulfonamide Core : Provides a rigid scaffold for target engagement, as seen in FDA-approved sulfonamide drugs.
- 4-(Trifluoromethyl)Phenyl Group : Enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration.
- 2-(2-Chlorophenyl)-2-Methoxyethyl Side Chain : Combines chlorine’s electronic effects with methoxy’s conformational flexibility, potentially optimizing binding to neurological or antimicrobial targets.
Preliminary analogs, such as 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, demonstrate structural versatility but lack the dual chloro-methoxy motif. Computational modeling suggests that the methoxy group in the target compound may stabilize ligand-receptor complexes through ether-oxygen hydrogen bonding, while the 2-chlorophenyl group induces steric hindrance to reduce off-target interactions. This unique combination positions the compound as a candidate for probing novel therapeutic pathways in infectious and central nervous system diseases.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO3S/c1-25-16(14-4-2-3-5-15(14)18)10-22-26(23,24)11-12-6-8-13(9-7-12)17(19,20)21/h2-9,16,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOXVUWSJBCYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, also known by its CAS number 1788559-30-7, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₇H₁₇ClF₃NO₃S
- Molecular Weight : 407.8 g/mol
- Structure : The compound features a methanesulfonamide group, a chlorophenyl moiety, and a trifluoromethyl-substituted phenyl ring, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This property enables it to inhibit enzyme activity by:
- Binding to Active Sites : The compound may bind directly to the active sites of target enzymes, blocking substrate access.
- Allosteric Modulation : It can also bind to allosteric sites, leading to conformational changes that affect enzyme activity.
Antitumor Activity
Research has indicated that this compound exhibits potential antitumor properties. It has been studied as a possible inhibitor of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). In vitro studies have shown that it can effectively inhibit the growth of c-KIT-dependent cell lines.
Enzyme Inhibition Studies
In biochemical assays, this compound has demonstrated:
- Potent Inhibition : It shows single-digit nanomolar potency against c-KIT wild-type and several drug-resistant mutants.
- Broad Spectrum Activity : The compound is effective against multiple gain-of-function mutations associated with drug resistance.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
-
Case Study on GIST Treatment :
- A study evaluated the efficacy of this compound in GIST patient-derived xenografts. Results showed significant tumor reduction compared to controls, suggesting its potential as a therapeutic agent.
-
In Vivo Pharmacokinetics :
- Research conducted on various animal models (mice, rats) indicated favorable pharmacokinetic profiles with adequate bioavailability and metabolic stability, supporting further development for clinical use.
Scientific Research Applications
The biological activity of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest several key areas of potential application:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cell signaling pathways, which could have implications for cancer treatment and other diseases.
- Anticancer Activity : Related compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutics, suggesting potential anticancer properties.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against various cancer cell lines, including:
The results indicated significant cytotoxicity, warranting further investigation into its mechanisms and therapeutic potential.
Case Study 2: Neurological Applications
In another study focusing on neurological disorders, the compound was tested for its ability to modulate GABA(A) receptors. The findings suggested:
- Enhanced GABA(A) current in hippocampal neurons at low concentrations.
- Potential utility in treating anxiety and seizure disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations from Comparative Analysis
Substituent Impact on Physicochemical Properties: The trifluoromethyl group in the target compound and analogs (e.g., Compound 5, BG13453) enhances metabolic stability and hydrophobic interactions, critical for target binding . Chlorophenyl vs. Methoxyethyl vs. Phenoxy Linkers: Compounds with phenoxy linkers (e.g., Compound 11) exhibit higher molecular weights and rigidity compared to the methoxyethyl group in the target compound, which may influence bioavailability .
Synthetic Yields and Purity: Analogs in were synthesized with 96–99% purity using sulfonyl chlorides and amine precursors under catalytic conditions (e.g., triethylamine or pyridine) .
The benzimidazole core in ’s derivative demonstrates how sulfonamide integration into heterocyclic systems alters pharmacological profiles, emphasizing the target compound’s simpler structure for peripheral activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves sulfonamide coupling between a substituted methanesulfonyl chloride and an amine intermediate. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
- Catalyst use : Triethylamine or DMAP can accelerate coupling by neutralizing HCl byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?
- Analytical Workflow :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., trifluoromethyl resonance at δ ~110–120 ppm in <sup>19</sup>F NMR) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 433.05 g/mol for C17H16ClF3NO3S) .
- HPLC-PDA : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across different studies?
- Contradiction Analysis Framework :
- Standardized Assays : Variations in cell lines (e.g., HEK293 vs. CHO for receptor binding) or assay protocols (IC50 vs. EC50) may explain discrepancies. Cross-validate using orthogonal methods like SPR or radioligand binding .
- Metabolic Stability : Species-specific liver microsome stability (e.g., rat vs. human) impacts in vivo activity. Use LC-MS/MS to quantify metabolite interference .
Q. What computational strategies are employed to predict the compound's reactivity in novel synthetic pathways?
- In Silico Tools :
- Retrosynthetic Analysis : AI platforms (e.g., Pistachio, Reaxys) suggest feasible routes by fragmenting the target into known intermediates like 2-(2-chlorophenyl)-2-methoxyethylamine .
- DFT Calculations : Predict regioselectivity in sulfonylation reactions by modeling transition-state energies (e.g., B3LYP/6-31G* level) .
Q. How do structural modifications at specific positions affect pharmacological activity?
- SAR Study Design :
- Trifluoromethyl Group : Replace with -CF2H or -CN to evaluate hydrophobic interactions in receptor binding pockets. Bioisosteric substitutions retain activity but alter metabolic stability .
- Methoxyethyl Chain : Shorten to ethoxy or replace with cyclopropylmethoxy to assess steric effects on membrane permeability (logP changes measured via shake-flask method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
